molecular formula C8H13O2S2- B1233597 Lipoate

Lipoate

Cat. No. B1233597
M. Wt: 205.3 g/mol
InChI Key: AGBQKNBQESQNJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoate is a thia fatty acid anion that is the conjugate base of lipoic acid;  major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It derives from an octanoate. It is a conjugate base of a lipoic acid.

Scientific Research Applications

Lipoate in Energy and Amino Acid Metabolism

This compound plays a critical role as a cofactor in several redox reactions within the human body. It is integral to the function of enzymes like the 2-oxoacid dehydrogenases and the glycine cleavage system (GCS) that are involved in energy and amino acid metabolism. This compound's synthesis in mitochondria is a multi-step process involving enzymes like LIPT2, LIAS, and LIPT1. Defects in these enzymes can lead to severe metabolic disorders, demonstrating the pivotal role of this compound in mitochondrial function (Mayr et al., 2014).

This compound as a Powerful Antioxidant

This compound is known for its exceptional antioxidant properties. It scavenges reactive oxygen species (ROS) and plays a significant role in maintaining other antioxidants like glutathione. This has implications in various diseases where the pro- and antioxidant balance is disrupted, such as diabetes and neurodegenerative diseases (Bilska & Włodek, 2005).

This compound in Malaria Parasite Survival

In the context of infectious diseases, this compound is essential for the survival of the malaria parasite Plasmodium falciparum. The parasite relies on scavenging this compound for key mitochondrial functions. Disruption of this process can inhibit the growth of the parasite, suggesting a potential target for anti-malarial therapies (Allary et al., 2007).

Anti-inflammatory and Clinical Applications

Beyond its antioxidant role, this compound has also shown anti-inflammatory effects. It has been studied in various conditions like cardiovascular diseases, obesity, and aging. However, results in human studies have been mixed, suggesting the need for further research to understand its potential clinical applications (Moura et al., 2015).

Role in Biosensor Applications

In the field of biosensors, this compound derivatives have been used for the formation of imprinted self-assembled molecular thin films. These films are instrumental in the recognition of specific molecules like morphine, demonstrating this compound's potential in the development of sensitive and selective biosensors (Tappura et al., 2007).

This compound in Cancer Metabolism and Chemotherapy

This compound is unique in its regulatory role in cancer metabolism. It influences the metabolic status of the mitochondrial matrix and has been identified as a target for chemotherapeutic intervention. Its regulatory processes, which are often altered in cancer cells, present unique opportunities for targeted therapy (Bingham et al., 2014).

properties

IUPAC Name

5-(dithiolan-3-yl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13O2S2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62-46-4
Record name 5-(1,2-dithiolan-3-yl)valeric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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